N-(4-nitropiperazin-1-yl)methanimine
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Overview
Description
N-(4-nitropiperazin-1-yl)methanimine is a chemical compound with the molecular formula C5H10N4O2. It is characterized by the presence of a nitro group attached to a piperazine ring, which is further connected to a methanimine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitropiperazin-1-yl)methanimine typically involves the reaction of piperazine with nitroalkanes under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitropiperazin-1-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-nitropiperazin-1-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(4-nitropiperazin-1-yl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methanimine (CH2NH): A simpler compound with a similar methanimine group but lacking the piperazine and nitro functionalities.
N-(4-(pyrazine-2-carbonyl)piperazine): A compound with a similar piperazine ring but different functional groups attached
Uniqueness
N-(4-nitropiperazin-1-yl)methanimine is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
42499-44-5 |
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Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-(4-nitropiperazin-1-yl)methanimine |
InChI |
InChI=1S/C5H10N4O2/c1-6-7-2-4-8(5-3-7)9(10)11/h1-5H2 |
InChI Key |
NRAUHHSMXPIDRT-UHFFFAOYSA-N |
Canonical SMILES |
C=NN1CCN(CC1)[N+](=O)[O-] |
Origin of Product |
United States |
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